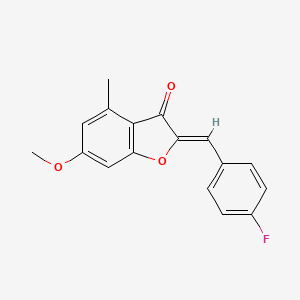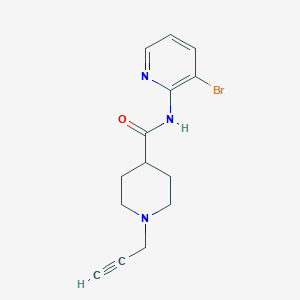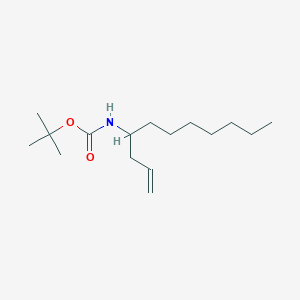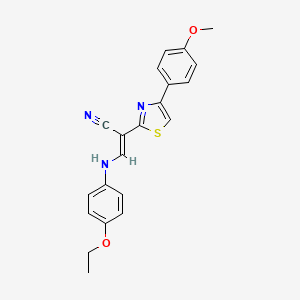
(Z)-2-(4-fluorobenzylidene)-6-methoxy-4-methylbenzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-fluorobenzylidene)-6-methoxy-4-methylbenzofuran-3(2H)-one, also known as FMME, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Photophysical Behavior and Fluorogenic Applications
- Photophysical Characterization : Derivatives similar to the queried compound have been characterized for their photophysical behavior. Notably, (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogs, which share structural similarities, exhibit weak fluorescence in liquid solvents that can be enhanced by inhibiting photoisomerization. These compounds are used in conjunction with the Spinach RNA aptamer for RNA imaging, demonstrating the importance of solvent interactions and photoisomerization in their fluorescent properties (Santra et al., 2019).
Molecular Structure and Crystallography
- Molecular Structure Analysis : Studies on structurally related compounds have elucidated their molecular configurations, demonstrating intra- and intermolecular interactions that could inform the design and application of similar molecules. For instance, (Z)-4-(4-Methoxybenzylidene)-2-methylsulfanyl-3-phenethyl-1H-imidazol-5(4H)-one and (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one have been analyzed for their crystal structures, revealing weak hydrogen bonding and π–π stacking, which are crucial for understanding their chemical behavior and potential applications in materials science (Wang, Chu, & Su, 2005); (Jiun-Wei Hu & Kew-Yu Chen, 2015).
Synthetic Routes and Chemical Reactions
- Synthetic Methodologies : Research has also focused on developing synthetic routes for similar compounds, contributing to a broader understanding of chemical synthesis techniques. For example, the solvent-free Lewis acid catalyzed vinylogous condensation has been employed to synthesize analogous compounds, offering insights into efficient, eco-friendly synthesis methods (Bhattacharjya, Agasti, & Ramanathan, 2006).
Potential Applications
- Biological and Photodynamic Applications : Some derivatives have been evaluated for their biological activities, including anticancer properties and potential use in photodynamic therapy. For instance, novel methylene-bisthiazolidinone derivatives showing nematicidal activity suggest the diverse bioactivity potential of compounds within this chemical class (Srinivas, Nagaraj, & Reddy, 2008). Additionally, the new zinc phthalocyanine derivatives substituted with Schiff base groups have shown high singlet oxygen quantum yield, indicating their suitability for Type II photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Propiedades
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-7-13(20-2)9-14-16(10)17(19)15(21-14)8-11-3-5-12(18)6-4-11/h3-9H,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLLJDUPJFFNX-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-fluorobenzylidene)-6-methoxy-4-methylbenzofuran-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2841088.png)

![(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2841092.png)



![3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2841098.png)
![[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride](/img/structure/B2841099.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2841104.png)


![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2841108.png)
![ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2841110.png)